Mass Spectrometric Resolution: +3 Da Isotopic Shift Enables Baseline Separation from Endogenous Analyte
Cocaethylene-d3 incorporates three deuterium atoms at the N-methyl position, yielding a molecular formula of C18H20D3NO4 and a molecular weight of 320.40 g/mol [1]. This isotopic substitution produces a consistent +3 Da mass shift relative to unlabeled cocaethylene (MW = 317.38 g/mol, C18H23NO4), which is the minimum recommended mass difference for reliable selected reaction monitoring (SRM) or selected ion monitoring (SIM) without isotopic cross-talk . In GC-MS analysis using electron ionization, the deuterated internal standard yields fragment ions (e.g., m/z 199 for Cocaethylene-d3 vs. m/z 196 for unlabeled cocaethylene) that are completely resolved from the native analyte signals . This mass shift is critical because unlabeled cocaethylene (0 Da difference) cannot be distinguished from the target analyte, rendering it useless as an internal standard.
| Evidence Dimension | Molecular Weight and Nominal Mass Shift |
|---|---|
| Target Compound Data | 320.40 g/mol; +3 Da mass shift relative to unlabeled analyte |
| Comparator Or Baseline | Unlabeled cocaethylene: 317.38 g/mol; 0 Da mass shift |
| Quantified Difference | Delta mass = +3 Da (deuterium incorporation at N-methyl position) |
| Conditions | Structural analysis by NMR and high-resolution MS; GC-MS with electron ionization (70 eV) |
Why This Matters
The +3 Da mass shift is the minimum required to avoid isotopic overlap and ensure accurate peak integration in quantitative MS assays, a prerequisite for forensic admissibility.
- [1] Cerilliant Corporation. Cocaethylene-D3 (Benzoylecgonine ethyl ester-D3) Certified Reference Material Certificate of Analysis. CAS 136765-30-5. View Source
